Cas no 1000577-12-7 (2-Methyl-3-(trifluoromethyl)phenylisothiocyanate)

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate is a specialized organic compound featuring both a methyl and a trifluoromethyl substituent on the phenyl ring, along with a reactive isothiocyanate functional group. This structure confers unique reactivity, making it valuable in synthetic chemistry, particularly for the preparation of thiourea derivatives and heterocyclic compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isothiocyanate moiety allows for efficient conjugation with amines or other nucleophiles. Its applications include pharmaceutical intermediates, agrochemical research, and materials science. The compound is typically handled under controlled conditions due to its reactivity and should be stored in a cool, dry environment to maintain stability.
2-Methyl-3-(trifluoromethyl)phenylisothiocyanate structure
1000577-12-7 structure
Product Name:2-Methyl-3-(trifluoromethyl)phenylisothiocyanate
CAS No:1000577-12-7
MF:C9H6F3NS
MW:217.210851192474
CID:3157513
PubChem ID:26598291
Update Time:2025-05-27

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate
    • AKOS037653023
    • MFCD09800792
    • 1000577-12-7
    • DTXSID301219752
    • FS-6591
    • 1-isothiocyanato-2-methyl-3-(trifluoromethyl)benzene
    • 2-methyl-3-(trifluoromethyl)phenyl isothiocyanate
    • SY328739
    • MDL: MFCD09800792
    • Inchi: 1S/C9H6F3NS/c1-6-7(9(10,11)12)3-2-4-8(6)13-5-14/h2-4H,1H3
    • InChI Key: BIBIVOJGQBWOHL-UHFFFAOYSA-N
    • SMILES: S=C=NC1=CC=CC(C(F)(F)F)=C1C

Computed Properties

  • Exact Mass: 217.017
  • Monoisotopic Mass: 217.017
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.4A^2
  • XLogP3: 4.6

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